molecular formula C15H13N3O3S2 B11398537 5,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398537
M. Wt: 347.4 g/mol
InChI Key: RAKUZJWTIWDBEZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One method involves heating various aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in DMF under reflux.

      Industrial Production: Information on industrial-scale production methods is limited, but research synthesis provides insights.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve peracids, while reduction could use hydrides.

      Major Products: Detailed studies are scarce, but the compound’s reactivity likely leads to diverse products.

  • Scientific Research Applications

      Chemistry: Its unique structure makes it interesting for synthetic chemists exploring new reactions.

      Medicine: Investigate its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Limited data, but its chromene scaffold could inspire novel materials.

  • Mechanism of Action

      Targets: Unknown, but further research could identify molecular targets.

      Pathways: Investigate how it interacts with cellular pathways.

  • Comparison with Similar Compounds

      Similar Compounds: Explore related chromenes, thiadiazoles, and sulfanyl-containing heterocycles.

      Uniqueness: Highlight its distinct features compared to structurally similar compounds.

    Remember that this compound’s potential lies in its unexplored territory. Further research could unveil exciting applications and mechanisms! .

    Properties

    Molecular Formula

    C15H13N3O3S2

    Molecular Weight

    347.4 g/mol

    IUPAC Name

    5,7-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C15H13N3O3S2/c1-7-4-8(2)12-9(19)6-11(21-10(12)5-7)13(20)16-14-17-18-15(22-3)23-14/h4-6H,1-3H3,(H,16,17,20)

    InChI Key

    RAKUZJWTIWDBEZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC)C

    Origin of Product

    United States

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